molecular formula C9H8O2 B12624766 2-(Prop-2-yn-1-yl)benzene-1,4-diol CAS No. 918495-59-7

2-(Prop-2-yn-1-yl)benzene-1,4-diol

Cat. No.: B12624766
CAS No.: 918495-59-7
M. Wt: 148.16 g/mol
InChI Key: AHUNBVXOOHTTKZ-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)benzene-1,4-diol is an organic compound with a benzene ring substituted with a prop-2-yn-1-yl group and two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Prop-2-yn-1-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the prop-2-yn-1-yl group can undergo click chemistry reactions, forming stable triazole rings. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxyl and prop-2-yn-1-yl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

918495-59-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-prop-2-ynylbenzene-1,4-diol

InChI

InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,10-11H,3H2

InChI Key

AHUNBVXOOHTTKZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC(=C1)O)O

Origin of Product

United States

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